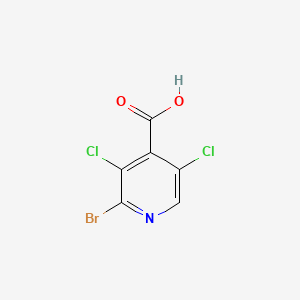![molecular formula C13H7ClO2S B1272089 1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid CAS No. 85589-69-1](/img/structure/B1272089.png)
1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid is a compound that can be inferred to have a complex molecular structure involving a naphtho[2,1-b]thiophene core with a chloro substituent and a carboxylic acid functional group. While the provided abstracts do not directly describe this compound, they offer insights into related chemical reactions and structures that can help us understand the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials that can undergo substitution and ring formation reactions. For instance, 2-chlorothiophene can be converted into dimer type products through reactions with Amberlyst 15 or 100% orthophosphoric acid, yielding various thiophenone derivatives . Although the synthesis of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is not explicitly mentioned, similar synthetic strategies could potentially be applied, such as halogenation and carboxylation of naphtho[2,1-b]thiophene derivatives.
Molecular Structure Analysis
The molecular structure of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid would likely exhibit aromaticity due to the naphtho[2,1-b]thiophene core, with the chloro and carboxylic acid substituents influencing its electronic and steric properties. The presence of a thiophene ring can contribute to the compound's stability and reactivity, as seen in the formation of tetrahydro-2-thiophenone derivatives .
Chemical Reactions Analysis
Chemical reactions involving similar compounds show a variety of outcomes depending on the reagents and conditions used. For example, the reaction of 2-chlorothiophene can lead to the formation of dimer type products with different substituents . In the context of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid, one might expect it to undergo reactions typical of carboxylic acids, such as esterification or amidation, and electrophilic aromatic substitution reactions due to the chloro substituent.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid are not detailed in the provided abstracts, we can hypothesize based on the properties of structurally related compounds. The presence of a carboxylic acid group suggests that it would have acidic properties and could form salts and esters. The chloro substituent may increase the compound's reactivity in nucleophilic substitution reactions. The aromatic nature of the naphtho[2,1-b]thiophene core would contribute to the compound's stability and potential for π-π interactions, which could affect its solubility and melting point.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid derivatives show potential in antimicrobial applications. El-Gaby et al. (2002) synthesized thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, indicating their possible antimicrobial uses (El-Gaby, Micky, Taha, & El-Sharief, 2002). Similarly, Kathiravan, Venugopal, and Muthukumaran (2017) synthesized novel arylidene derivatives of benzo[b]-thiophene-2-carboxylic acid, showing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan, Venugopal, & Muthukumaran, 2017).
Luminescence Sensing and Pesticide Removal
In the field of environmental science, Zhao et al. (2017) demonstrated the use of thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal. They indicated the efficiency of these compounds in detecting and removing environmental contaminants (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Solar Cell Applications
Aïch, Lu, Beaupré, Leclerc, and Tao (2012) explored the use of 1-chloronaphthalene and related compounds in solar cell applications. They achieved a power conversion efficiency of 7.1% in bulk heterojunction solar cells using these compounds, suggesting their potential in photovoltaic technologies (Aïch, Lu, Beaupré, Leclerc, & Tao, 2012).
Nanomorphology Control in Solar Cells
Similarly, Nagarjuna, Bagui, Gupta, and Singh (2017) investigated the use of chloronaphthalene derivatives in organic solar cells. Their research led to an increase in power conversion efficiency, highlighting the importance of these compounds in solar energy technology (Nagarjuna, Bagui, Gupta, & Singh, 2017).
Dye-Sensitized Solar Cells
In the realm of dye-sensitized solar cells, Saji, Zong, and Pyo (2010) synthesized poly(thieno[3,4-b]thiophene-2-carboxylic acid) showing near-infrared absorption. This compound was used in dye-sensitized solar cells, indicating its potential in solar energy applications (Saji, Zong, & Pyo, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chlorobenzo[e][1]benzothiole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO2S/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJKVJFNLILQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377288 |
Source


|
| Record name | 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |
CAS RN |
85589-69-1 |
Source


|
| Record name | 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)












